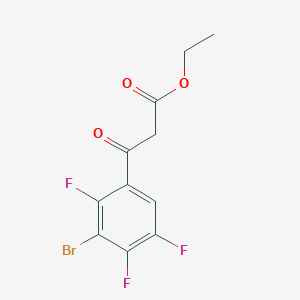

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Descripción general

Descripción

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is likely a fluorinated aromatic ester, indicated by its name, which suggests it possesses a benzoylacetate ester functional group, substituted with bromo and fluoro groups. Compounds of this nature are of interest in organic synthesis and material science due to their potential utility in pharmaceuticals, agrochemicals, and advanced material applications.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves halogenation, carbonylation, and esterification steps. A method that could be analogous involves the Grignard reaction, followed by carboxylation and subsequent esterification (Deng et al., 2015). This process might be adapted for the synthesis of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate by starting with an appropriately substituted bromofluorobenzene, followed by the introduction of the ester group.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate can be characterized by X-ray diffraction techniques, revealing details about crystal packing, hydrogen bonding, and molecular geometry. These structures often feature strong hydrogen bonds and aromatic π–π interactions (Yeong et al., 2018).

Aplicaciones Científicas De Investigación

Convenient Synthesis Pathways

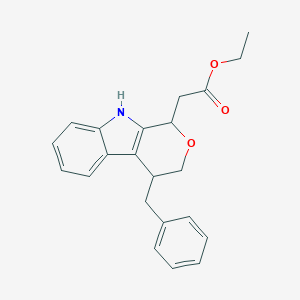

The compound has been employed in synthesizing complex molecules, such as in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This pathway demonstrates the compound's utility in building diverse molecular architectures, highlighting its significance in synthetic organic chemistry (Pokhodylo & Obushak, 2019).

Catalyst-Free Reactions

Research also indicates its application in catalyst-free reactions, such as P-C coupling reactions of halobenzoic acids and secondary phosphine oxides in water under microwave irradiation. This method showcases the potential of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in facilitating environmentally friendly and efficient synthetic processes without the need for a catalyst, yielding phosphinoylbenzoic acids and their ethyl esters with high efficiency (Jablonkai & Keglevich, 2015).

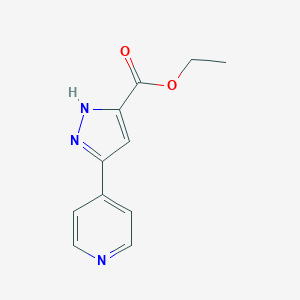

Intermediate for Heterocyclic Compounds

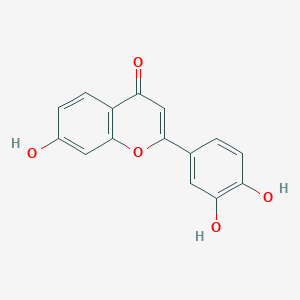

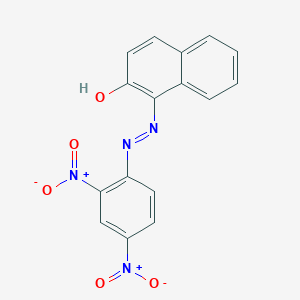

Further, it is a precursor in the synthesis of trifluoromethylthiazoles and their application to azo dyes. The reaction with thiourea and N-monosubstituted thioureas to yield 4-trifluoromethylthiazoles exemplifies its utility in producing heterocyclic compounds with potential applications in dyes and pigments, thus broadening the scope of its applicability in industrial chemistry (Tanaka et al., 1991).

Continuous Flow Synthesis

In the realm of process chemistry, ethyl 3-bromo-2,4,5-trifluorobenzoylacetate has been instrumental in the development of continuous flow synthesis techniques, particularly for producing 2,4,5-trifluorobenzoic acid. The innovative microflow process integrates Grignard exchange and carboxylation reactions, showcasing the compound's role in enhancing the efficiency and scalability of chemical manufacturing processes (Deng et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZVGWDMALRZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442252 | |

| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate | |

CAS RN |

104222-46-0 | |

| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

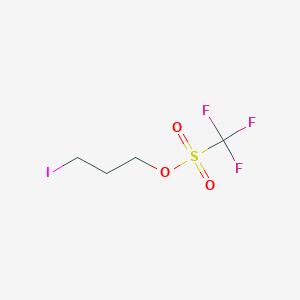

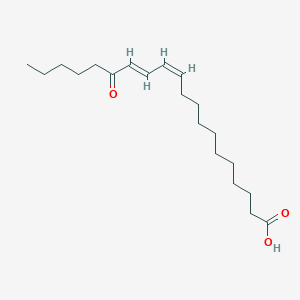

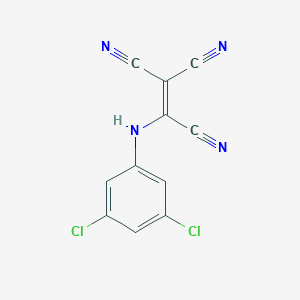

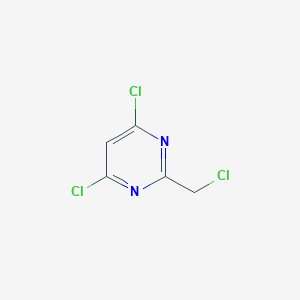

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.